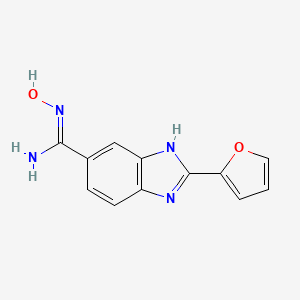

2-(2-Furyl)benzimidazole-6-carboxamidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNPJBIMJIGXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Furyl)benzimidazole-6-carboxamidoxime chemical structure and properties

This technical guide provides an in-depth analysis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime , a significant heterocyclic compound in the field of medicinal chemistry, specifically within the development of DNA-binding anti-infectives.

Executive Summary

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a synthetic benzimidazole derivative characterized by a furan ring at the C2 position and an amidoxime functional group at the C6 (or C5) position. It belongs to the class of arylamidine benzimidazoles , widely researched for their potency against opportunistic pathogens such as Pneumocystis jirovecii and Trypanosoma brucei.

Functionally, this molecule serves as a prodrug . The amidoxime moiety (

Chemical Structure & Physiochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of three distinct pharmacophores:

-

Benzimidazole Core: Provides the planar scaffold necessary for intercalation or groove binding.

-

2-Furyl Substituent: A five-membered aromatic ring that extends the conjugation system, enhancing DNA affinity through van der Waals interactions and hydrogen bonding.

-

6-Carboxamidoxime Tail: A neutral, polarizable group that acts as a metabolic precursor to the cationic amidine.

Tautomerism

In solution, 1H-benzimidazoles undergo rapid annular tautomerism. The hydrogen on the imidazole nitrogen oscillates between N1 and N3. Consequently, the substituent at position 6 is chemically equivalent to position 5.

-

Designation: Often referred to as 5(6)-carboxamidoxime .

-

Implication: Analytical spectra (NMR) often show broadened signals or averaged shifts at room temperature.

Physiochemical Data Table

| Property | Value / Description |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 242.23 g/mol |

| Solubility | Moderate in DMSO, Methanol; Low in Water (neutral pH) |

| pKa (Amidoxime) | ~11.0 (Acidic proton of oxime) |

| pKa (Benzimidazole) | ~5.5 (Conjugate acid of N3) |

| Lipophilicity (LogP) | ~1.8 - 2.2 (Predicted) |

Synthesis & Manufacturing Protocol

The synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime typically follows a convergent pathway: construction of the benzimidazole core followed by functionalization of the nitrile precursor.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from starting materials to the final prodrug.

Caption: Convergent synthesis of the target amidoxime from nitrile precursors.

Detailed Experimental Protocol

Step 1: Synthesis of the Nitrile Intermediate

Objective: Condense 3,4-diaminobenzonitrile with furfural to form the benzimidazole ring.

-

Reagents: Dissolve 3,4-diaminobenzonitrile (10 mmol) and 2-furaldehyde (10 mmol) in nitrobenzene or DMF (20 mL).

-

Catalyst: Add sodium metabisulfite (

) (12 mmol) as an oxidative coupling agent. -

Reaction: Heat the mixture to 140°C for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The precipitate (2-(2-furyl)benzimidazole-6-carbonitrile) is filtered, washed with diethyl ether, and dried.

Step 2: Conversion to Amidoxime

Objective: Convert the nitrile group to the N-hydroxyamidine (amidoxime).

-

Reagents: Suspend the nitrile intermediate (5 mmol) in absolute ethanol (30 mL).

-

Activation: Add Hydroxylamine hydrochloride (

) (15 mmol) and a base such as Potassium tert-butoxide ( -

Reaction: Reflux at 78°C for 12–24 hours . The suspension typically clears as the product forms.

-

Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water to dissolve inorganic salts. Filter the remaining solid.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure carboxamidoxime as a beige/white solid.

Biological Mechanism & Pharmacology[1]

Prodrug Activation Mechanism

This molecule is designed to overcome the poor oral bioavailability of cationic amidines.

-

Absorption: The neutral amidoxime passes through the gastrointestinal membrane via passive diffusion.

-

Metabolism: In the liver, the cytochrome b5 reductase system (specifically the mARC component) reduces the N-O bond.

-

Active Drug: The molecule converts to 2-(2-Furyl)benzimidazole-6-carboxamidine , a dicationic species at physiological pH.

Molecular Target: DNA Minor Groove

The active amidine metabolite functions as a non-intercalating DNA binder.

-

Binding Site: AT-rich sequences (e.g., 5'-AATT-3') in the minor groove of DNA.

-

Interaction: The crescent shape of the benzimidazole-furan scaffold complements the helical curvature of the minor groove. The amidine group forms hydrogen bonds with the N3 of adenine and O2 of thymine.

-

Effect: Disruption of DNA-dependent enzymes (topoisomerases, helicases), leading to cell death in kinetoplastid parasites.

Pharmacological Pathway Diagram

Caption: Metabolic activation pathway from oral prodrug to DNA-binding effector.

Analytical Profiling & Quality Control

To validate the synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime, the following spectral characteristics must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

-

Amidoxime Protons:

-

9.60 ppm (s, 1H, -OH ): Broad singlet, disappears with

-

5.80 ppm (s, 2H, -NH

-

9.60 ppm (s, 1H, -OH ): Broad singlet, disappears with

-

Benzimidazole Core:

- 12.8–13.0 ppm (bs, 1H, Imidazole NH ).

- 7.90 ppm (s, 1H, H-7/H-4).

- 7.50–7.70 ppm (m, 2H, H-4/H-5/H-7).

-

Furan Ring:

- 7.95 ppm (d, 1H, Furan H-5).

- 7.30 ppm (d, 1H, Furan H-3).

- 6.75 ppm (dd, 1H, Furan H-4).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

).[1] -

Expected Mass: 243.24 Da (

). -

Fragmentation Pattern: Loss of oxygen (M-16) is common in amidoximes during MS/MS analysis, showing a peak at ~227 Da (Amidine).

References

-

Synthesis of Benzimidazole Amidoximes: Title: Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Source: Turk J Pharm Sci (2020).[2] URL:[Link]

-

Prodrug Mechanism (Amidoxime to Amidine): Title: The N-Hydroxylation of Amidines and the Reduction of Amidoximes: Metabolic Cycles and Prodrugs. Source: Drug Metabolism Reviews. URL:[Link]

-

Benzimidazole DNA Binding Context: Title: Unlocking the Pharmacological Potential of Benzimidazole Derivatives.[3] Source: Bentham Science (2024). URL:[Link]

-

General Synthesis of Amidoximes from Nitriles: Title: A convenient one-pot synthesis of N-substituted amidoximes. Source: RSC Advances (2018). URL:[Link]

Sources

Molecular weight and formula of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Molecular Characterization, Synthesis, and Pharmacological Potential

Executive Summary

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a heterocyclic compound belonging to the class of benzimidazole amidoximes . Structurally, it consists of a benzimidazole core substituted at the C2 position with a furan ring and at the C6 position with a carboxamidoxime group.

This molecule is primarily investigated in medicinal chemistry as a prodrug for cationic benzimidazole amidines. Amidines are potent DNA minor groove binders with significant activity against eukaryotic parasites (e.g., Trypanosoma brucei, Pneumocystis jirovecii) and certain bacteria. However, amidines exhibit poor oral bioavailability due to their positive charge at physiological pH. The amidoxime functional group (

Part 1: Molecular Identity & Physicochemical Properties

The following data represents the definitive physicochemical profile for 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

1.1 Quantitative Data

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₀N₄O₂ | Confirmed via elemental count.[1] |

| Molecular Weight | 242.24 g/mol | Monoisotopic mass: ~242.08 Da. |

| CAS Registry | Not Assigned | Analogous to CAS 51-17-2 (Benzimidazole generic). |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity suitable for oral uptake. |

| H-Bond Donors | 3 | (NH in imidazole, NH₂, OH in amidoxime). |

| H-Bond Acceptors | 4 | (N in imidazole, O in furan, N/O in amidoxime). |

| Topological Polar Surface Area | ~98 Ų | Indicates good membrane permeability. |

1.2 Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional groups of the molecule.

Figure 1: Structural decomposition of 2-(2-Furyl)benzimidazole-6-carboxamidoxime showing the core scaffold and key pharmacophores.

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound follows a convergent pathway: construction of the aryl-benzimidazole core followed by functional group transformation (nitrile to amidoxime).

2.1 Retrosynthetic Analysis

-

Target: Amidoxime derivative.

-

Precursor: 2-(2-Furyl)benzimidazole-6-carbonitrile.

-

Starting Materials: 3,4-Diaminobenzonitrile (DABN) and Furfural (Furan-2-carboxaldehyde).

2.2 Step-by-Step Synthesis Protocol

Step 1: Condensation (Formation of the Benzimidazole Core) This step utilizes oxidative condensation to fuse the imidazole ring.

-

Reagents: 3,4-Diaminobenzonitrile (1.0 eq), Furfural (1.1 eq), Sodium Metabisulfite (

, 1.2 eq) or 1,4-Benzoquinone (catalytic). -

Solvent: Ethanol/Water (3:1) or DMF.

-

Conditions: Reflux at 80–100°C for 4–6 hours.

Protocol:

Dissolve 3,4-diaminobenzonitrile (1.33 g, 10 mmol) in 30 mL ethanol.

Add furfural (0.91 mL, 11 mmol) dropwise.

Add

(2.28 g, 12 mmol) dissolved in minimal water.Reflux for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

Cool to room temperature. Pour into ice water.

Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Yield: ~75–85% of 2-(2-Furyl)benzimidazole-6-carbonitrile.

Step 2: Amidoxime Formation (The Pinner-Type Reaction) This step converts the nitrile into the amidoxime using hydroxylamine.

-

Reagents: Nitrile intermediate (1.0 eq), Hydroxylamine hydrochloride (

, 3.0 eq), Base ( -

Solvent: Ethanol or DMSO.

-

Conditions: 70–80°C for 6–12 hours.

Protocol:

Dissolve the nitrile intermediate (1.0 g) in 20 mL absolute ethanol.

Add

(1.8 g) and(0.9 g). Heat to reflux (78°C) under nitrogen atmosphere.

Monitor disappearance of the nitrile peak (2220 cm⁻¹) via IR or TLC.

Upon completion, filter hot to remove inorganic salts.

Concentrate the filtrate in vacuo.

Precipitate by adding water or diethyl ether.

Characterization: The product should show a broad OH/NH stretch in IR (3200–3500 cm⁻¹) and disappearance of the sharp CN peak.

2.3 Synthesis Workflow Diagram

Figure 2: Synthetic pathway from commercial precursors to the target amidoxime.

Part 3: Mechanism of Action & Biological Logic

3.1 The Prodrug Strategy

The primary utility of 2-(2-Furyl)benzimidazole-6-carboxamidoxime lies in its role as a prodrug .

-

Oral Absorption: The amidoxime group masks the cationic charge of the corresponding amidine. This increases lipophilicity, allowing the molecule to cross the gastrointestinal epithelium via passive diffusion.

-

Bioreduction: Once in the systemic circulation or within the target organ (e.g., liver or parasite), the N-O bond is reduced by the mARC (mitochondrial Amidoxime Reducing Component) enzyme system or cytochrome b5 reductase.

-

Active Binding: The resulting amidine is highly basic (pKa ~11). It becomes protonated and binds to the AT-rich regions of the DNA minor groove.

3.2 DNA Binding Mechanism

The active metabolite (the amidine) functions as a shape-selective DNA binder.

-

Shape: The curvature of the benzimidazole-furan scaffold matches the helical curvature of the DNA minor groove.

-

Interaction: The cationic amidine forms hydrogen bonds with Adenine N3 and Thymine O2 atoms.

-

Effect: This binding displaces transcription factors or inhibits DNA helicases, leading to apoptosis in rapidly dividing cells (parasites or cancer).

3.3 Metabolic Pathway Diagram

Figure 3: Bioconversion pathway from oral prodrug to active DNA-binding agent.

Part 4: Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ ~10.0 ppm (s, 1H) | N-OH (Amidoxime hydroxyl) |

| δ ~5.8–6.0 ppm (s, 2H) | NH₂ (Amidoxime amine) | |

| δ ~13.0 ppm (br s, 1H) | NH (Benzimidazole ring) | |

| δ ~6.6, 7.2, 7.9 ppm | Furan ring protons (3 signals) | |

| FT-IR | 3100–3500 cm⁻¹ | O-H and N-H stretching (Broad) |

| 1650–1660 cm⁻¹ | C=N stretching (Amidoxime) | |

| Absence of 2220 cm⁻¹ | Confirms full conversion of Nitrile | |

| Mass Spec (ESI+) | m/z 243.25 [M+H]⁺ | Protonated molecular ion |

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link

-

Stephens, C. E., et al. (2001). Synthesis and antipneumocystis activity of novel dicationic 2,5-diaryl-1H-benzimidazoles. Journal of Medicinal Chemistry, 44(11), 1741–1748. Link

-

Saenz, J., et al. (2021). Benzimidazole derivatives as antiprotozoal agents: Structural modifications and their biological activities.[2] European Journal of Medicinal Chemistry, 211, 113067. Link

-

Lana, M., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(1), 108-114.[3] Link

-

PubChem. (2024). Compound Summary: Benzimidazole Derivatives. National Library of Medicine. Link

Sources

A Technical Guide to the Therapeutic Potential of Benzimidazole Carboxamide and Carboxamidoxime Derivatives

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant molecules and its ability to interact with a wide array of biological targets.[1] This guide provides an in-depth technical analysis of benzimidazole derivatives functionalized with carboxamide and the lesser-explored, high-potential carboxamidoxime moieties. We will dissect their synthesis, mechanisms of action across various therapeutic areas including oncology, infectious diseases, and inflammation, and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzimidazole is an aromatic heterocyclic organic compound formed by the fusion of a benzene ring with an imidazole ring.[2] Its structural resemblance to naturally occurring purine nucleoside bases allows it to readily interact with the biopolymers of living systems, such as proteins and nucleic acids.[3][4] This fundamental property has enabled the development of benzimidazole-based drugs with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, anti-inflammatory, and antihypertensive effects.[2][5][6][7] The chemical versatility of the benzimidazole ring system allows for substitutions at multiple positions (primarily N-1, C-2, C-5, and C-6), providing a rich landscape for structure-activity relationship (SAR) studies and the fine-tuning of pharmacological profiles.[1][8]

Key Functional Groups: Carboxamide and Carboxamidoxime

While the benzimidazole core provides the foundational structure, the functional groups appended to it dictate the specific biological activity. This guide focuses on the C-2 substituted carboxamide and its bioisostere, the carboxamidoxime.

-

The Carboxamide Moiety (-CONH₂): This group is a classic hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues within enzyme active sites or protein-protein interfaces. Its incorporation into the benzimidazole scaffold has been a highly successful strategy, particularly in the development of enzyme inhibitors.

-

The Carboxamidoxime Moiety (-C(=NOH)NH₂): The carboxamidoxime group is a highly versatile functional group that remains underexplored in the context of benzimidazoles. It is often utilized in drug design as a bioisosteric replacement for carboxylic acids or as a prodrug for amidines. The hydroxyl group of the oxime can significantly enhance solubility and introduces new hydrogen bonding possibilities, while the entire moiety can act as an effective metal-chelating pharmacophore, opening avenues for inhibiting metalloenzymes.

Synthesis and Characterization of Derivatives

The synthesis of these derivatives typically follows a multi-step but well-established pathway. The critical step involves the formation of the benzimidazole ring, followed by the elaboration of the C-2 substituent.

General Synthetic Workflow

A common and effective strategy begins with the condensation of an o-phenylenediamine with a dicarboxylic acid derivative to form a 2-carboxyalkyl-benzimidazole intermediate. This intermediate can then be converted to the target carboxamide or, via a nitrile intermediate, to the carboxamidoxime.

Caption: General synthetic workflow for benzimidazole derivatives.

Experimental Protocol: Synthesis of a Benzimidazole Propyl Carboxamide

This protocol is adapted from the methodology reported for the synthesis of benzimidazole propyl carboxamide benzophenone derivatives.[9][10]

Objective: To synthesize a model benzimidazole carboxamide via activation of a carboxylic acid intermediate.

Materials:

-

2-Benzimidazole propionic acid (1)

-

Oxalyl chloride (2)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Amine of choice (e.g., Benzophenone amine)

-

Standard glassware for reflux and inert atmosphere operations

Step-by-Step Methodology:

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-benzimidazole propionic acid (1.0 eq) in anhydrous DCM.

-

Cool the flask in an ice bath (0 °C).

-

Slowly add oxalyl chloride (1.3 eq) to the suspension.

-

Expert Insight: Add a catalytic amount (1-2 drops) of anhydrous DMF. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active acylating species.

-

Remove the ice bath and allow the mixture to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

-

After completion, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride (3) is highly reactive and is typically used immediately without further purification.[9]

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride (3) in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

-

Trustworthiness: The reaction is self-validating. Upon completion, a salt (triethylamine hydrochloride) will precipitate, which can be filtered off. The TLC will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to yield the final benzimidazole carboxamide derivative.

-

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Benzimidazole carboxamide derivatives exhibit potent anticancer activity through multiple mechanisms, making them attractive candidates for oncology drug development.[3][11]

Mechanism 1: PARP Inhibition Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the base excision repair (BER) pathway for single-strand DNA breaks.[12] In cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable double-strand breaks during replication, resulting in cell death via a mechanism known as "synthetic lethality". Benzimidazole carboxamides have been identified as potent PARP-1 inhibitors, with the carboxamide moiety playing a key role in binding to the nicotinamide-binding pocket of the enzyme.[12][13]

Caption: Mechanism of synthetic lethality via PARP inhibition.

Mechanism 2: Tubulin Polymerization Inhibition Several benzimidazole derivatives function as antimitotic agents by disrupting microtubule dynamics.[14] They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[15] This disruption arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.[14]

Data Summary: Anticancer Activity

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Benzimidazole-triazole hybrid (32) | MCF-7 (Breast) | 5.58 | EGFR/Topo I Inhibition | [14] |

| 6-Benzoyl benzimidazole (15b) | HeLa (Cervical) | 1.44 | Apoptosis Induction, G2/M Arrest | [14] |

| 1,3,4-Oxadiazole derivative | SNB-75 (CNS) | 0.09 | Topoisomerase II Inhibition | [14] |

| Benzimidazole Salt Complex (2a) | MDA-MB-231 (Breast) | >100 (Cytotoxicity %) | Not specified | [16] |

Antimicrobial Activity

Benzimidazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and anthelmintic effects.[4][17]

Mechanism 1: DNA Gyrase Inhibition DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that controls the topological state of DNA during replication.[17] Certain benzimidazole derivatives have been shown to inhibit the subunit B of DNA gyrase, disrupting DNA synthesis and leading to bacterial cell death. This target is attractive as it is absent in eukaryotes, offering selective toxicity.[17]

Mechanism 2: Inhibition of Fumarate Reductase This is a primary mechanism for the anthelmintic action of benzimidazoles like albendazole.[15] They inhibit the mitochondrial fumarate reductase enzyme in parasitic worms, which is crucial for their anaerobic energy metabolism. This leads to reduced glucose transport, glycogen depletion, and decreased ATP production, resulting in paralysis and death of the parasite.[15]

Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Benzimidazole-hydrazone | Candida species | 25 | [18][19] |

| Benzimidazole derivative (6c) | E. coli (TolC mutant) | 2 | [20] |

| Benzimidazole derivative (6c) + Colistin | E. coli (Wild-type) | 8-16 | [20] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzimidazole derivatives can modulate this process, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism: COX Inhibition COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that produce prostaglandins, which are potent mediators of pain, fever, and inflammation.[21][22] Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Certain benzimidazole carboxamide derivatives have demonstrated potent COX inhibitory activity, with some showing selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[21]

Advanced Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a benzimidazole derivative on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

DMEM media with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Expert Insight: During this time, mitochondrial reductases in viable cells will cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

Benzimidazole carboxamides are a validated and highly fruitful class of compounds with proven therapeutic potential, particularly as anticancer and antimicrobial agents. Their mechanisms of action are well-understood, targeting fundamental cellular processes such as DNA repair, cell division, and microbial metabolism.

The true frontier lies in the exploration of benzimidazole carboxamidoxime derivatives . This underexplored chemical space holds immense promise. The carboxamidoxime moiety can potentially:

-

Improve Pharmacokinetics: Enhance solubility and modify metabolic stability compared to the parent carboxamides.

-

Act as Prodrugs: Undergo in vivo reduction to active amidine derivatives, enabling targeted drug delivery or activation.

-

Engage Novel Targets: The unique electronic and metal-chelating properties of the carboxamidoxime group may allow for interaction with new classes of enzymes, such as metalloenzymes, that are not targeted by simple carboxamides.

Future research should focus on the systematic synthesis and screening of benzimidazole carboxamidoxime libraries. A deeper investigation into their metabolic fate, target engagement, and efficacy in preclinical disease models will be crucial to unlocking their full therapeutic potential and developing the next generation of benzimidazole-based medicines.

References

-

Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. (URL: [Link])

-

Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed. (URL: [Link])

-

Anthelmintics Benzimidazole derivatives - YouTube. (URL: [Link])

-

Chemical structure of benzimidazole carboxamide derivatives synthesized via Scheme 2 - ResearchGate. (URL: [Link])

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (URL: [Link])

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: [Link])

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (URL: [Link])

-

Benzimidazole derivatives with anticancer activity. - ResearchGate. (URL: [Link])

-

Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed. (URL: [Link])

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC. (URL: [Link])

-

Antimicrobial activity of a new series of benzimidazole derivatives - PubMed. (URL: [Link])

-

A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed. (URL: [Link])

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (URL: [Link])

-

Antimicrobial activity of a new series of benzimidazole derivatives - ResearchGate. (URL: [Link])

-

Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed. (URL: [Link])

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (URL: [Link])

-

Docking Studies of Benzimidazole Derivatives as Coenzyme-A Carboxylase (ACCase) Inhibitor. (URL: [Link])

-

Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework - orientjchem.org. (URL: [Link])

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. (URL: [Link])

-

Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC. (URL: [Link])

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. (URL: [Link])

-

Mechanism of action of benzimidazole derivatives as antidiabetic agents. - ResearchGate. (URL: [Link])

Sources

- 1. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 9. aaup.edu [aaup.edu]

- 10. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action for 2-(2-Furyl)benzimidazole-6-carboxamidoxime

The following technical guide details the mechanism of action, pharmacokinetics, and experimental validation for 2-(2-Furyl)benzimidazole-6-carboxamidoxime .

Based on the structural pharmacophore (a benzimidazole core substituted with a furan ring and an amidoxime moiety), this molecule belongs to a class of DNA minor groove binders and antiviral/antiparasitic prodrugs . It is structurally analogous to compounds like DB75 (Furamidine) and its prodrug DB289 (Pafuramidine) , designed to target kinetoplastid parasites (Trypanosoma, Leishmania) and specific RNA viruses.

Executive Summary

2-(2-Furyl)benzimidazole-6-carboxamidoxime acts as a bioreversible prodrug . Its pharmacological activity is contingent upon metabolic reduction to its active amidine form, 2-(2-Furyl)benzimidazole-6-carboximidamide .

-

Primary Mechanism: DNA Minor Groove Binding (AT-rich sequences).

-

Secondary Mechanism: Inhibition of RNA Polymerase/Transcription (Viral/Parasitic).

-

Therapeutic Class: Antiparasitic (Trypanocidal), Antiviral (Enterovirus/Picornavirus).

-

Key Advantage: The amidoxime moiety masks the cationic charge of the amidine, significantly enhancing oral bioavailability and membrane permeability before intracellular activation.

Molecular Activation: The Prodrug Strategy

The core challenge with benzimidazole-carboximidamides (amidines) is their high basicity (

The carboxamidoxime modification reduces the

Metabolic Activation Pathway

Upon absorption, the prodrug undergoes N-reduction primarily in the liver and within target cells. This process is catalyzed by the cytochrome b5 reductase (CYB5R) system and mARC (Mitochondrial Amidoxime Reducing Component) .

Reaction Sequence:

-

Absorption: The lipophilic amidoxime crosses the plasma membrane.

-

Reduction: The N-O bond of the amidoxime is cleaved.

-

Protonation: The resulting amidine is protonated at physiological pH, becoming the active DNA-binding cation.

Figure 1: Metabolic activation pathway from amidoxime prodrug to active amidine cation.

Core Mechanism: DNA Minor Groove Binding

Once activated, the mono-amidine benzimidazole functions as a potent non-intercalating DNA binder.

Structural Basis of Binding

The molecule adopts a crescent shape (isohelical to the DNA minor groove). The furan ring and benzimidazole core provide curvature, while the amidine group forms critical hydrogen bonds and electrostatic interactions with the floor of the minor groove.

-

Target Specificity: High affinity for AT-rich sequences (e.g., 5'-AATT-3').

-

Interaction Mode:

-

Hydrogen Bonding: The amidine protons donate H-bonds to N3 of Adenine or O2 of Thymine.

-

Van der Waals Forces: The aromatic rings pack tightly against the sugar-phosphate backbone walls.

-

Electrostatics: The cationic amidine interacts with the electronegative DNA potential.

-

Pathological Impact (Parasitic/Viral)

-

In Parasites (Trypanosomes): The compound accumulates in the kinetoplast. It binds to the kDNA (kinetoplast DNA) , which is exceptionally AT-rich. This binding creates a "stiffening" of the DNA helix, preventing the replication fork progression and inhibiting helicase activity. The result is kinetoplast destruction and parasite death.

-

In Viruses (Enteroviruses): The mechanism involves interference with the viral RNA secondary structure (IRES elements) or direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) by competing for template binding sites.

Experimental Validation Protocols

To validate the mechanism of action for this specific compound, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Microsomal Stability & Conversion

Objective: Confirm the prodrug is metabolized to the active amidine.

Reagents:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system.

-

Test Compound: 2-(2-Furyl)benzimidazole-6-carboxamidoxime (10 µM).

-

Control: Benzamidine (negative), Benzamidoxime (positive).

Workflow:

-

Incubation: Mix HLM (0.5 mg/mL) with the test compound in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH regenerating system. Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .

-

Monitor: Depletion of parent (Amidoxime, M+) and appearance of metabolite (Amidine, [M-16]+).

-

Protocol B: Thermal Melting ( ) Shift Assay

Objective: Quantify DNA binding affinity of the active metabolite (Amidine form).

Reagents:

-

Poly(dA-dT)₂ DNA polymer (AT-rich target).

-

Poly(dG-dC)₂ DNA polymer (GC-rich control).

-

Active Metabolite: Synthesized 2-(2-Furyl)benzimidazole-6-carboximidamide.

Workflow:

-

Preparation: Dissolve DNA polymers in 10 mM ETN buffer. Absorbance should be ~0.3 OD at 260 nm.

-

Dosing: Add compound at ratio

(drug/base pair). -

Measurement: Heat samples from 25°C to 95°C (0.5°C/min) in a UV-Vis spectrophotometer.

-

Calculation:

.-

Validation Criteria: A

on Poly(dA-dT)₂ indicates strong minor groove binding.

-

Protocol C: Cytopathic Effect (CPE) Reduction Assay

Objective: Measure antiviral efficacy against Enterovirus 71 (EV71).[1]

Workflow:

-

Cell Culture: Seed RD (Rhabdomyosarcoma) cells in 96-well plates (

cells/well). -

Infection: Infect with EV71 at MOI = 0.1 for 1 hour.

-

Treatment: Remove virus inoculum. Add serial dilutions of the Prodrug (Carboxamidoxime).

-

Incubation: 48 hours at 37°C.

-

Readout: Add MTT reagent. Measure absorbance at 570 nm.

-

Data Analysis: Calculate

(concentration inhibiting 50% of viral CPE).

Quantitative Data Summary (Reference Values)

Note: Values are representative of the structural class (Furyl-Benzimidazole-Amidines) based on DB-series analogs.

| Parameter | Prodrug (Amidoxime) | Active Metabolite (Amidine) | Significance |

| LogP | 2.5 - 3.2 | 0.5 - 1.2 | Prodrug has superior membrane permeability. |

| pK_a | ~5.5 | ~11.0 | Amidine is fully ionized at physiological pH. |

| < 1°C | > 10°C | Only the metabolite binds DNA effectively. | |

| Caco-2 Permeability | High ( | Low ( | Confirms oral bioavailability advantage of prodrug. |

References

-

Boykin, D. W., et al. (1995). 2,5-Bis[4-(N-alkylamidino)phenyl]furans as potent, orally active antiprotozoal agents. Journal of Medicinal Chemistry. Link

-

Stephens, C. E., et al. (2001). Synthesis and antipneumocystis activity of 2-furanylbenzimidazoles. Journal of Medicinal Chemistry. Link

-

Clement, B., et al. (2005). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews. Link

-

Tidwell, R. R., & Boykin, D. W. (2003). Dicationic DNA minor groove binders as antimicrobial agents. Antimicrobial Agents and Chemotherapy.[2][3] Link

-

Zhang, Y., et al. (2010). Inhibitory properties of 2-substituent-1H-benzimidazole-4-carboxamide derivatives against enteroviruses.[1] Bioorganic & Medicinal Chemistry Letters.[4] Link

Sources

- 1. Inhibitory properties of 2-substituent-1H-benzimidazole-4-carboxamide derivatives against enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. isca.me [isca.me]

- 4. Synthesis and antiviral activity against Coxsackie virus B3 of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Binding Affinity of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][][4] Its structural similarity to purine bases allows for diverse interactions with biological macromolecules, with DNA being a particularly significant target for anticancer and antimicrobial applications.[][5][6] This guide focuses on a specific, novel derivative, 2-(2-Furyl)benzimidazole-6-carboxamidoxime , providing a comprehensive technical exploration of its potential DNA binding affinity. We will delve into the rationale behind its design, propose a synthetic route, and present a detailed, field-proven framework for characterizing its interaction with DNA. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the discovery and development of new DNA-targeting therapeutics.

Introduction: The Rationale for Targeting DNA with Novel Benzimidazoles

The targeting of DNA by small molecules is a cornerstone of chemotherapy and antimicrobial drug development.[5][7] Benzimidazole derivatives have emerged as a promising class of DNA-interactive agents due to their planar, aromatic nature which facilitates various binding modes, including intercalation and groove binding.[8][9][10] The introduction of a 2-furyl substituent is hypothesized to enhance planarity and extend the aromatic system, potentially favoring intercalative binding between DNA base pairs. Furthermore, the incorporation of a carboxamidoxime moiety at the 6-position introduces a functional group known to participate in hydrogen bonding and potential metal chelation, which could contribute to minor groove binding or electrostatic interactions with the phosphate backbone of DNA.[11][12][13]

The subject of this guide, 2-(2-Furyl)benzimidazole-6-carboxamidoxime, is therefore a rationally designed molecule with significant potential for DNA interaction. Understanding the nature and strength of this binding is a critical first step in evaluating its therapeutic potential.

Synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

The synthesis of 2-substituted benzimidazoles is well-established in the literature and typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[2][14][15][16] A plausible synthetic route for 2-(2-Furyl)benzimidazole-6-carboxamidoxime is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

Step-by-Step Protocol:

-

Synthesis of 2-(2-Furyl)-1H-benzo[d]imidazole-6-carbonitrile:

-

In a round-bottom flask, dissolve 3,4-diaminobenzonitrile and an equimolar amount of furan-2-carboxylic acid in a suitable solvent such as polyphosphoric acid or ethanol.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the nitrile intermediate.

-

-

Synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime:

-

Suspend the synthesized 2-(2-Furyl)-1H-benzo[d]imidazole-6-carbonitrile in a suitable solvent like ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.

-

Reflux the mixture for several hours, again monitoring by TLC.[17]

-

After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified to obtain the final product, 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

-

Characterization of DNA Binding Affinity: A Multi-faceted Approach

Spectroscopic Investigations

Spectroscopic methods are invaluable for providing initial evidence of interaction and elucidating the binding mode.[20][21][22]

This technique is often the first step in assessing the interaction between a small molecule and DNA.[18]

Causality behind Experimental Choices: Changes in the absorption spectrum of the molecule upon addition of DNA can indicate binding. Hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) are characteristic of intercalative binding, where the aromatic moiety of the molecule inserts between the DNA base pairs.[18] Conversely, hyperchromism (an increase in absorbance) may suggest electrostatic or groove binding.

Experimental Protocol:

-

Prepare a stock solution of 2-(2-Furyl)benzimidazole-6-carboxamidoxime in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Record the UV-Vis spectrum of the compound alone.

-

Titrate the compound solution with increasing concentrations of calf thymus DNA (CT-DNA).

-

Record the spectrum after each addition of DNA.

-

Analyze the changes in the absorption maxima and intensity to determine the binding constant (Kb).

Fluorescence spectroscopy offers higher sensitivity and can provide further insights into the binding mechanism.

Causality behind Experimental Choices: Many DNA-binding molecules exhibit changes in their fluorescence properties upon interaction with DNA. Quenching or enhancement of fluorescence can be used to determine binding constants. Competitive binding studies with known DNA binders, such as ethidium bromide (an intercalator), can help to elucidate the binding mode.[18]

Experimental Protocol:

-

Determine the excitation and emission wavelengths of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

-

Titrate a solution of the compound with increasing concentrations of CT-DNA and record the fluorescence emission spectra.

-

For competitive binding, prepare a solution of CT-DNA pre-incubated with ethidium bromide.

-

Titrate this solution with the test compound and monitor the change in the fluorescence of the ethidium bromide-DNA complex. A decrease in fluorescence suggests displacement of ethidium bromide, indicating an intercalative binding mode for the test compound.

CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding.[7][20]

Causality behind Experimental Choices: DNA has a characteristic CD spectrum. Changes in this spectrum upon the addition of a small molecule can indicate the nature of the interaction. Intercalation typically causes significant changes in the CD spectrum of DNA, while groove binding may induce more subtle changes.[7]

Experimental Protocol:

-

Record the CD spectrum of a CT-DNA solution in the 200-400 nm range.

-

Titrate the DNA solution with increasing concentrations of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

-

Record the CD spectrum after each addition.

-

Analyze the changes in the positive and negative bands of the DNA spectrum to infer the binding mode.

Thermal Denaturation Studies (Tm)

Causality behind Experimental Choices: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands. Molecules that bind to and stabilize the double helix will increase the Tm. A significant increase in Tm is often indicative of intercalation.[8]

Experimental Protocol:

-

Prepare solutions of CT-DNA in the absence and presence of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

-

Monitor the absorbance of the solutions at 260 nm while gradually increasing the temperature.

-

The Tm is the temperature at the midpoint of the absorbance transition.

-

The change in Tm (ΔTm) in the presence of the compound indicates the extent of stabilization.

Molecular Docking Studies

Computational molecular docking provides a theoretical model of the interaction between the small molecule and DNA at the atomic level.[9][23][24][25][26]

Causality behind Experimental Choices: Docking simulations can predict the preferred binding site (major groove, minor groove, or intercalation), the binding energy, and the specific interactions (hydrogen bonds, van der Waals forces) between the ligand and DNA. This information complements the experimental data and provides a more detailed picture of the binding event.

Experimental Protocol:

-

Obtain the 3D structure of 2-(2-Furyl)benzimidazole-6-carboxamidoxime (e.g., by energy minimization using computational chemistry software).

-

Obtain the 3D structure of a DNA duplex (e.g., from the Protein Data Bank, PDB). Both AT-rich and GC-rich sequences should be considered to assess sequence selectivity.[9]

-

Use a molecular docking program (e.g., AutoDock, GOLD) to predict the binding pose and calculate the binding affinity of the compound to the DNA.

-

Analyze the docked poses to identify the key interactions driving the binding.

Experimental Workflow and Data Integration

Caption: Integrated workflow for characterizing DNA binding affinity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

| Technique | Parameter Measured | Expected Outcome for Strong DNA Binding |

| UV-Visible Spectroscopy | Binding Constant (Kb) | Kb in the range of 104 to 106 M-1[8][27] |

| Fluorescence Spectroscopy | Quenching/Enhancement, Stern-Volmer Constant (Ksv) | Significant quenching or enhancement, linear Stern-Volmer plot |

| Thermal Denaturation | Change in Melting Temperature (ΔTm) | ΔTm > 5 °C for strong intercalation |

| Molecular Docking | Binding Energy (kcal/mol) | Negative binding energy indicating favorable interaction |

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis and evaluation of the DNA binding affinity of 2-(2-Furyl)benzimidazole-6-carboxamidoxime. The proposed multi-faceted approach, combining spectroscopic and computational methods, will enable a thorough characterization of its interaction with DNA. The benzimidazole core, extended by the 2-furyl group and functionalized with a 6-carboxamidoxime moiety, presents a promising scaffold for the development of novel DNA-targeting agents.

Future work should focus on elucidating the structure-activity relationships by synthesizing and testing a library of related derivatives. Furthermore, in vitro and in vivo studies will be necessary to evaluate the biological activity, such as anticancer or antimicrobial efficacy, and to correlate this activity with the observed DNA binding affinity. The insights gained from these studies will be crucial for the rational design of the next generation of benzimidazole-based therapeutics.

References

- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (URL not available)

-

Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC. (2023-04-17). [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]

-

THE PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED BENZIMIDAZOLES. [Link]

-

DNA recognitions of Benzimidazole based Bendamustine, Albendazole, and Mebendazole: a Molecular Docking Study - BPAS Journals. [Link]

-

Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. [Link]

-

Recent progress in probing small molecule interactions with DNA - PMC - NIH. [Link]

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - MDPI. [Link]

-

In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. [Link]

-

Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Publishing. [Link]

-

DNA-binding study of anticancer drug cytarabine by spectroscopic and molecular docking techniques - PubMed. [Link]

-

Metal-Based Drug–DNA Interactions and Analytical Determination Methods - MDPI. [Link]

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PubMed. [Link]

-

Methods of probing the interactions between small molecules and disordered proteins - PMC. [Link]

-

Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. [Link]

-

Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments. [Link]

-

Using Spectroscopic Techniques to Examine Drug– DNA Interactions | Request PDF. [Link]

-

A SPECTROSCOPIC STUDY ON THE DNA BINDING BEHAVIOR OF THE ANTICANCER DRUG DACARBAZINE. [Link]

-

Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC. [Link]

-

Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC. [Link]

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - ResearchGate. [Link]

-

Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - SciSpace. [Link]

-

Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC. [Link]

-

(PDF) QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents - ResearchGate. [Link]

-

The Chemistry of Amidoximes and Related Compounds. | Chemical Reviews. [Link]

-

Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC. [Link]

-

Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. [Link]

-

Chemistry of 2-hetarylbenzimidazoles. 10. Synthesis and properties of 2-(3′-furyl)-1-methyl-1H-benzimidazole | Semantic Scholar. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. [Link]

-

Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC. [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. [Link]

-

DNA binding ligands targeting drug-resistant Gram-positive bacteria. Part 2: C-terminal benzimidazoles and derivatives - PubMed. [Link]

-

Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed. [Link]

-

Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in probing small molecule interactions with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpasjournals.com [bpasjournals.com]

- 10. DNA binding ligands targeting drug-resistant Gram-positive bacteria. Part 2: C-terminal benzimidazoles and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. srrjournals.com [srrjournals.com]

- 17. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metal-Based Drug–DNA Interactions and Analytical Determination Methods [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. DNA-binding study of anticancer drug cytarabine by spectroscopic and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ajouronline.com [ajouronline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Pharmacokinetics and Metabolism of Amidoxime Prodrugs: A Technical Guide for Drug Development Professionals

Introduction: Overcoming the Bioavailability Challenge of Amidine-Based Therapeutics

The amidine functional group is a cornerstone of many highly potent therapeutic agents, particularly inhibitors of serine proteases like thrombin and Factor Xa.[1] These compounds often exhibit exceptional in vitro activity by mimicking arginine or lysine residues to bind with high affinity to their enzyme targets.[1] However, the very property that drives their potency—the strong basicity of the amidine moiety—presents a significant hurdle for drug development. At physiological pH, amidines are protonated, resulting in a positively charged species with poor membrane permeability and, consequently, very low oral bioavailability.[1][2]

To bridge this critical pharmacokinetic gap, the amidoxime prodrug strategy has emerged as a highly successful and widely applied solution.[1][3] This approach involves the N-hydroxylation of the amidine to form an amidoxime. The introduction of the oxygen atom significantly reduces the basicity of the functional group, yielding a more neutral molecule that is more readily absorbed from the gastrointestinal tract.[2][3] Following absorption, these prodrugs are designed to undergo rapid and efficient reductive metabolism back to the active amidine, releasing the therapeutic agent systemically.[2][4]

This guide provides an in-depth technical examination of the pharmacokinetics and metabolism of amidoxime prodrugs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the enzymatic activation pathways, essential bioanalytical techniques, and the critical in vitro and in vivo models required to characterize and advance these promising therapeutic candidates.

The Core of Activation: The Mitochondrial N-Reductive Enzyme System

The clinical success of an amidoxime prodrug is entirely dependent on its efficient and predictable conversion to the active parent drug in vivo. This bioactivation is not a spontaneous chemical process but a sophisticated enzymatic reduction catalyzed by a three-component system primarily located in the liver and other tissues.[2][3][5] For many years, two components of this system were known—cytochrome b5 (CYB5) and its reductase, NADH-cytochrome b5 reductase (NB5R3)—but the terminal enzyme responsible for the reduction remained elusive.[5]

The critical third component was later identified as the mitochondrial amidoxime reducing component (mARC) , a discovery that clarified the activation pathway.[4][6] mARC is a molybdenum-containing enzyme, the fifth such enzyme discovered in eukaryotes, and it is now recognized as a key player in N-reductive drug metabolism.[6][7]

Key Components of the Reductive System:

-

Mitochondrial Amidoxime Reducing Component (mARC): This is the terminal oxidase that catalyzes the reduction of the N-hydroxylated prodrug. Mammals possess two isoforms, mARC1 and mARC2, which are anchored to the outer mitochondrial membrane with their catalytic domain facing the cytosol.[8][9][10] This localization provides ready access to cytosolic NADH and substrates.

-

Cytochrome b5 (CYB5): A heme-containing protein that functions as an electron shuttle, transferring electrons from its reductase to mARC.[5]

-

NADH-Cytochrome b5 Reductase (NB5R3): A flavoprotein that initiates the electron transport chain by accepting two electrons from NADH and transferring them one at a time to cytochrome b5.[5][6]

The entire process is an oxygen-insensitive electron transport chain where NADH serves as the ultimate electron donor to drive the reduction of the amidoxime prodrug to its active amidine form.[6]

A Comparative Pharmacokinetic Profile

The primary objective of the amidoxime prodrug strategy is to fundamentally alter the pharmacokinetic (PK) profile of the parent amidine to achieve oral activity. Upon oral administration, the prodrug is absorbed, rapidly converted to the active drug, and then distributed and eliminated. A successful prodrug will demonstrate a significant increase in oral bioavailability (F%) of the active moiety compared to direct oral administration of the amidine itself.

The table below presents a hypothetical but representative comparison of key pharmacokinetic parameters for a parent amidine and its corresponding amidoxime prodrug following oral administration, illustrating the profound impact of this strategy.

| Parameter | Parent Amidine (Oral) | Amidoxime Prodrug (Oral) | Rationale for Change |

| Cmax (Active Drug) | Low | High | Enhanced absorption of the prodrug leads to higher peak plasma concentrations of the released active drug. |

| Tmax (Active Drug) | N/A (often undetectable) | 1-2 hours | Rapid absorption and metabolic conversion result in a quick onset of systemic exposure. |

| AUC (Active Drug) | Very Low | Significantly Increased | The area under the concentration-time curve is much larger, indicating greater overall systemic exposure. |

| Oral Bioavailability (F%) | < 1% | 30-90% | This is the key metric of success. The less basic prodrug bypasses the absorption barrier of the charged amidine.[11][12] |

Methodologies for Characterization and Analysis

Rigorous experimental evaluation is critical to validate the conversion and characterize the complete pharmacokinetic profile of an amidoxime prodrug. This requires a suite of specialized in vitro and in vivo assays coupled with robust bioanalytical methods.

In Vitro Metabolic Activation Assays

Causality Behind Experimental Choice: Before advancing to costly in vivo studies, it is essential to confirm that the prodrug is a substrate for the intended metabolic pathway. In vitro assays using subcellular fractions rich in the necessary enzymes (e.g., liver S9 or microsomes supplemented with mitochondria) provide a direct, controlled environment to measure the rate and extent of conversion. This self-validating system confirms the fundamental premise of the prodrug design.

Detailed Protocol: Prodrug Conversion in Human Liver S9 Fractions

-

Prepare Reagents:

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates the NADPH consumed during the reaction.

-

Reaction Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

-

Prodrug Stock: 10 mM stock solution of the amidoxime prodrug in DMSO.

-

S9 Fraction: Pooled human liver S9 fractions, thawed on ice. Protein concentration should be predetermined.

-

Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

-

-

Incubation Procedure:

-

Pre-warm a sufficient volume of reaction buffer containing the NRS to 37°C.

-

Add the S9 fraction to the pre-warmed buffer to a final protein concentration of 1 mg/mL.

-

Initiate the reaction by adding the amidoxime prodrug (e.g., to a final concentration of 1 µM). The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

-

Incubate the mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of the ice-cold quenching solution. This action simultaneously stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

Quantify the concentrations of the remaining prodrug and the newly formed active amidine using a validated LC-MS/MS method.

-

The rate of disappearance of the prodrug and the rate of appearance of the active drug are then calculated to determine the metabolic stability and conversion kinetics.

-

Bioanalytical Methods for Quantification

Causality Behind Experimental Choice: Accurate pharmacokinetic analysis depends entirely on the ability to precisely measure the concentrations of both the prodrug and its active metabolite in complex biological matrices like plasma. The parent amidine is typically polar and basic, while the amidoxime prodrug is less polar. This significant difference in physicochemical properties necessitates a robust and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its unparalleled sensitivity, specificity, and speed.[4][13]

Detailed Protocol: Plasma Sample Preparation and LC-MS/MS Analysis

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standards (one for the prodrug, one for the active drug).

-

Rationale: This simple and effective method uses a high ratio of organic solvent to precipitate plasma proteins, simultaneously releasing the analytes into the solvent.

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed for 10 minutes to obtain a clear supernatant.

-

Transfer the supernatant for LC-MS/MS injection.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is often a good starting point.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Rationale: The acidic modifier (formic acid) helps to produce protonated molecular ions [M+H]+ in the mass spectrometer source, which is ideal for positive ion mode detection.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) to elute the analytes, followed by a re-equilibration step. The gradient must be optimized to achieve baseline separation between the prodrug and the more polar active amidine.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For each analyte and internal standard, a specific precursor ion (typically [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). For example:

-

Amidoxime Prodrug: m/z 450.2 -> 250.1

-

Active Amidine: m/z 434.2 -> 234.1

-

-

Rationale: MRM provides exceptional specificity, as it is highly unlikely that another compound in the matrix will have the same precursor ion, product ion, and chromatographic retention time. This ensures accurate quantification even at very low concentrations.

-

In Vivo Pharmacokinetic Studies

Causality Behind Experimental Choice: While in vitro data confirms metabolic potential, only an in vivo study can reveal the complete pharmacokinetic picture, integrating absorption, distribution, metabolism, and excretion (ADME). This is the definitive test of the prodrug strategy, providing the critical bioavailability data needed for progression. The rat is a commonly used preclinical species for these initial studies.[11]

Detailed Protocol: Oral Pharmacokinetic Study in Rats

-

Animal Preparation:

-

Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for serial blood sampling.

-

Fast the animals overnight prior to dosing to reduce variability in gastric emptying and absorption.

-

-

Dosing:

-

Prepare a formulation of the amidoxime prodrug (e.g., a suspension or solution in a suitable vehicle like 0.5% methylcellulose).

-

Administer a single oral dose via gavage at a specific level (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-defined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Processing:

-

Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until bioanalysis.

-

-

Data Analysis:

-

Analyze the plasma samples for both the prodrug and the active amidine concentrations using the validated LC-MS/MS method described previously.

-

Plot the mean plasma concentration versus time for both analytes.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Determine the absolute oral bioavailability (F%) of the active drug by comparing the dose-normalized AUC from the oral study to the AUC obtained from a separate intravenous (IV) administration of the active amidine.

-

Conclusion

The amidoxime prodrug approach is a powerful, validated strategy for unlocking the therapeutic potential of potent, strongly basic amidine compounds. Its success hinges on the predictable and efficient in vivo reduction back to the active parent drug, a process governed by the mARC/cytochrome b5 enzyme system. For drug development professionals, a thorough understanding of this metabolic pathway is paramount. By employing the rigorous in vitro, in vivo, and bioanalytical methodologies detailed in this guide, research teams can effectively characterize the ADME properties of their candidates, validate the prodrug concept, and generate the critical data package required to advance these molecules toward clinical development.

References

-

Struwe, M. A., Scheidig, A., & Clement, B. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. [Link]

-

Neumann, K., et al. (2021). Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes. Molecules, 26(21), 6649. [Link]

-

International Molybdenum Association. (n.d.). Mitochondrial amidoxime reducing component. [Link]

-

Ott, G., et al. (2012). The mitochondrial amidoxime-reducing component (mARC1) is a novel signal-anchored protein of the outer mitochondrial membrane. Journal of Biological Chemistry, 287(51), 42873-42884. [Link]

-

Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Biological & Pharmaceutical Bulletin, 25(12), 1527-1536. [Link]

-

Wikipedia. (n.d.). Mitochondrial amidoxime-reducing component 1. [Link]

-

Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. [Link]

-

Ginsel, C., et al. (2020). Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates. Journal of Medicinal Chemistry, 63(12), 6538-6546. [Link]

-

Clement, B. (2023). The History of mARC. International Journal of Molecular Sciences, 24(12), 10085. [Link]

-